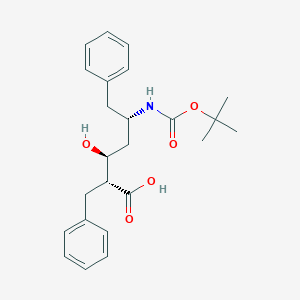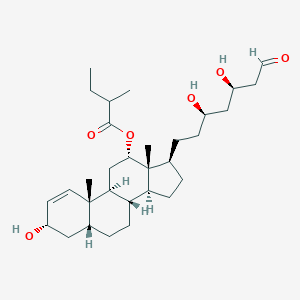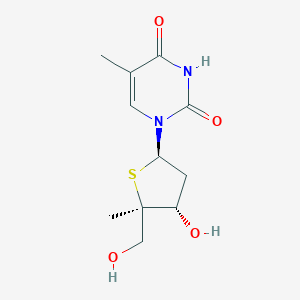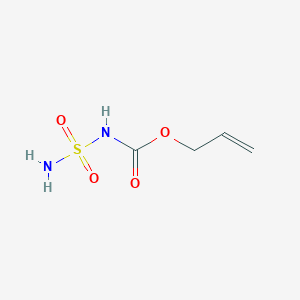
Methyl-3,4-Dihydroxybenzoat
Übersicht
Beschreibung
Methyl 3,4-dihydroxybenzoate is a methyl ester resulting from the formal condensation of the carboxy group of 3,4-dihydroxybenzoic acid with methanol. It has a role as an antioxidant, a neuroprotective agent and a plant metabolite. It is a methyl ester and a member of catechols. It is functionally related to a 3,4-dihydroxybenzoic acid.
Methyl 3,4-dihydroxybenzoate is a natural product found in Camellia sinensis, Perilla frutescens, and other organisms with data available.
See also: Acai fruit pulp (part of).
Wissenschaftliche Forschungsanwendungen
Neuroprotektives Mittel
Methyl-3,4-Dihydroxybenzoat: wurde auf seine neuroprotektiven Wirkungen untersucht, insbesondere gegen oxidativen Schaden in neuronalen Zellen. Forschungen haben gezeigt, dass es oxidativen Stress mindern und die Apoptose in SH-SY5Y-Zellen hemmen kann, die ein Modell für das menschliche Neuroblastom sind . Dies deutet auf potenzielle Anwendungen bei der Behandlung neurodegenerativer Erkrankungen wie Parkinson und Alzheimer hin.
Anti-Aging und Langlebigkeit
Studien an Caenorhabditis elegans, einem Modellorganismus in der Altersforschung, haben gezeigt, dass Methylprotocatechuat die Resistenz gegen oxidative Stressoren verbessern und die Lebensdauer verlängern kann . Es wirkt teilweise über den daf-2/daf-16-Weg, was sein Potenzial als Therapeutikum für altersbedingte Erkrankungen aufzeigt.
Antioxidative Eigenschaften
Die Verbindung weist signifikante antioxidative Eigenschaften auf, was entscheidend ist, um Zellschäden durch freie Radikale zu verhindern. Diese Eigenschaft ist in verschiedenen Bereichen vorteilhaft, einschließlich der Lebensmittelkonservierung, wo sie in biobasierten Aktivfilmen verwendet werden kann, um die Haltbarkeit und Qualität zu verbessern .
Schutzwirkung gegen Toxine
This compound hat sich als schützend gegen die Toxizität von natürlichen und chemischen Toxinen erwiesen. Es wirkt durch Unterdrückung von oxidativem Stress, Entzündungen und Apoptose, hauptsächlich durch die Aktivierung des Nrf-2-Signalwegs .
Antifungal Anwendungen
Forschungen haben die Verwendung von Protocatechuic Acid Methyl Ester als Antimykotikum untersucht. Es wurde gezeigt, dass es das Wachstum von Pilzen wie Botrytis cinerea hemmt, die Erdbeeren nach der Ernte befällt, was auf seine Verwendung in der Agrar- und Lebensmittelindustrie zur Verhinderung von Verderb hinweist .
Potenzial in der Krebschemoprävention
Protocatechuic Acid Methyl Ester wurde als krebshemmend befunden, möglicherweise durch Umkehrung epigenetischer Veränderungen, die zur Aktivierung von Onkogenen und Inaktivierung von Tumorsuppressorgenen führen. Dies eröffnet Möglichkeiten für seine Verwendung in Strategien zur Krebsvorbeugung und -behandlung .
Wirkmechanismus
Target of Action
Methyl 3,4-dihydroxybenzoate has been found to have the potential to prevent neurodegenerative diseases (NDDs)
Mode of Action
It is known that the compound has antioxidative properties . It is suggested that it may interact with its targets to mitigate oxidative stress, which is closely related to the pathogenesis of many diseases, including neurodegenerative diseases .
Biochemical Pathways
A total of 96 metabolites of Methyl 3,4-dihydroxybenzoate have been identified , suggesting that it undergoes extensive metabolism in the body.
Pharmacokinetics
The pharmacokinetic characteristics of Methyl 3,4-dihydroxybenzoate include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . The compound permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs . These properties suggest that the compound has good bioavailability and can reach its targets effectively.
Result of Action
Methyl 3,4-dihydroxybenzoate has been found to have neuroprotective effects . It can mitigate oxidative stress and inhibit apoptosis in SH-SY5Y cells, a human neuroblastoma cell line . This suggests that the compound’s action results in the protection of neuronal cells from oxidative damage.
Action Environment
The action of Methyl 3,4-dihydroxybenzoate can be influenced by various environmental factors. For instance, the compound’s absorption, distribution, metabolism, and excretion can be affected by factors such as the dose administered, the route of administration, and the physiological state of the individual . .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Methyl 3,4-dihydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to alleviate the toxic effects of fluoride in A549 cells by modulating its bioavailability, intracellular calcium level, mitochondrial membrane integrity, and redox signaling .
Cellular Effects
Methyl 3,4-dihydroxybenzoate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it prevents the cellular accumulation of fluoride and oxidative stress .
Molecular Mechanism
The mechanism of action of Methyl 3,4-dihydroxybenzoate involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3,4-dihydroxybenzoate change over time. It has been observed that this compound has good stability, and any long-term effects on cellular function have been noted in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl 3,4-dihydroxybenzoate vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Methyl 3,4-dihydroxybenzoate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Methyl 3,4-dihydroxybenzoate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
It is known that it can be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
methyl 3,4-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFLZUDASVUNOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301804 | |
| Record name | Methyl 3,4-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-43-8 | |
| Record name | Methyl 3,4-dihydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protocatechuic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3,4-dihydroxybenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3,4-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3,4-dihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROTOCATECHUIC ACID, METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G72J90268X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Research suggests that Methyl 3,4-dihydroxybenzoate interacts with multiple targets:
- Adenosine A2a receptor (A2aR): [] In rat cortical neurons, Methyl 3,4-dihydroxybenzoate-induced neuronal survival and neurite outgrowth were blocked by an A2aR inhibitor, suggesting its involvement. []
- Phosphoinositide 3-kinase/Akt (PI3K/Akt) pathway: Methyl 3,4-dihydroxybenzoate activates the PI3K/Akt pathway, possibly downstream of A2aR activation, contributing to its neurotrophic effects. []
- Nuclear factor-erythroid 2-related factor 2 (Nrf2): Methyl 3,4-dihydroxybenzoate inhibits the ubiquitination-mediated proteasomal degradation of Nrf2, leading to its upregulation and subsequent suppression of excessive osteoclast activity. []
ANone: Activation of the PI3K/Akt pathway by Methyl 3,4-dihydroxybenzoate leads to:
- Enhanced neuronal survival []
- Increased neurite outgrowth []
- Upregulation of brain-derived neurotrophic factor (BDNF) expression []
ANone: Methyl 3,4-dihydroxybenzoate inhibits RANKL-induced osteoclastogenesis by:
- Reducing reactive oxygen species (ROS) levels []
- Attenuating the activation of mitogen-activated protein kinase (MAPK) and NF-κB pathways []
- Downregulating protein expression of c-Fos and nuclear factor of activated T cells c1 (NFATc1) []
ANone: The molecular formula of Methyl 3,4-dihydroxybenzoate is C8H8O4, and its molecular weight is 168.15 g/mol.
ANone: Structural characterization of Methyl 3,4-dihydroxybenzoate typically involves techniques like:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR): Provides information on the number and types of hydrogen and carbon atoms and their connectivity in the molecule. [, , , ]
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, supporting the identification and structural elucidation. [, ]
- Infrared (IR) spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations. []
- Ultraviolet-visible (UV-Vis) spectroscopy: Provides information on the electronic transitions within the molecule, helpful in identifying conjugated systems. [, ]
ANone: Currently, limited information is available on the material compatibility and stability of Methyl 3,4-dihydroxybenzoate under diverse conditions. Further research is needed to explore its performance and applications in different material settings.
ANone: While Methyl 3,4-dihydroxybenzoate itself might not possess direct catalytic properties, it serves as a precursor for synthesizing compounds with potential catalytic applications.
ANone: Methyl 3,4-dihydroxybenzoate is a starting material in the synthesis of Erlotinib Hydrochloride, a tyrosine kinase inhibitor used in cancer treatment. [] This synthesis involves alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.
ANone: Yes, computational chemistry has been employed to investigate Methyl 3,4-dihydroxybenzoate.
ANone: One example is the use of AutoDock software to study the binding affinity of Methyl 3,4-dihydroxybenzoate with the surface enzyme leishmanolysin gp63 (1LML). [] This analysis suggested a potential mechanism for its anti-leishmanial activity.
ANone: Research suggests that modifications to the Methyl 3,4-dihydroxybenzoate structure can significantly influence its biological activity:
- Introduction of a 5-hydroxyl group: This modification promotes the proliferation of neural stem cells. []
- Substitution of the carboxyl group with an ester group: This change enhances the differentiation of neural stem cells. []
ANone: While specific formulation strategies for Methyl 3,4-dihydroxybenzoate are currently limited in the provided research, general approaches to enhance stability, solubility, or bioavailability of phenolic compounds include:
ANone: The provided research does not explicitly discuss SHE regulations related to Methyl 3,4-dihydroxybenzoate. As with any chemical compound, it's crucial to handle it with appropriate safety measures and follow relevant regulatory guidelines.
ANone: Yes, several studies have explored the in vivo effects of Methyl 3,4-dihydroxybenzoate in animal models:
- Osteoporosis: Methyl 3,4-dihydroxybenzoate demonstrated therapeutic effects on lipopolysaccharide (LPS)- and ovariectomized (OVX)-induced bone loss in mice. []
- Lifespan extension: Methyl 3,4-dihydroxybenzoate extended the lifespan of Caenorhabditis elegans, potentially through the daf-2/daf-16 pathway and the W06A7.4 gene. [, ]
- Acute liver injury: Methyl 3,4-dihydroxybenzoate showed protective effects against d-galN/LPS-induced acute liver injury in mice by inhibiting inflammation and apoptosis. []
ANone: Several cell-based assays have been employed to study Methyl 3,4-dihydroxybenzoate, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




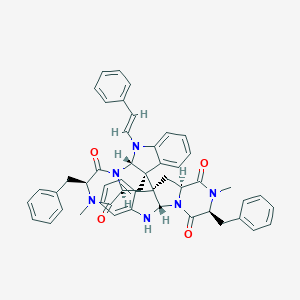
![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)

